1-Methylethyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate
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Overview
Description
ATI 2064 is an amiodarone homolog with amiodarone-like electrophysiological actions. ATI 2064 may be useful as an antiarrythmic agent for the treatment of tachyarrhythmias.
Scientific Research Applications
Antiparasitic Activity
- Derivatives similar to the compound have been studied for their anticoccidial activity. Compounds containing alkoxy, alkylthio, and alkylamino groups have shown significant activity against coccidia (Rogers et al., 1964).
Antimicrobial and Molluscicidal Activity
- Research on prenylated benzoic acid derivatives, which share some structural features with the compound , revealed significant antimicrobial and molluscicidal properties (Orjala et al., 1993).
Synthesis of Novel Compounds
- Studies have been conducted on the synthesis of novel benzodifuranyl and related compounds for potential use as anti-inflammatory and analgesic agents. These studies explore the chemical properties and synthesis routes of compounds with similar structures (Abu‐Hashem et al., 2020).
Fluorescence Study
- Research on compounds with diethylamino and other similar functional groups has been done to study their fluorescence efficiency and light-emitting properties, which may have applications in material sciences and bioimaging (Mahadevan et al., 2014).
Inhibitors in Biochemical Processes
- Similar compounds have been studied as inhibitors of biochemical processes like stearoyl-CoA desaturase-1, indicating potential applications in the treatment of metabolic diseases (Uto et al., 2009).
Potential Antipsychotic Agents
- Derivatives with similar structures have been synthesized and evaluated for their potential as novel antipsychotic agents, showing that compounds with similar moieties might have applications in neuroscience and pharmacology (Wise et al., 1987).
Properties
CAS No. |
270587-31-0 |
---|---|
Molecular Formula |
C26H29I2NO5 |
Molecular Weight |
689.3 g/mol |
IUPAC Name |
propan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate |
InChI |
InChI=1S/C26H29I2NO5/c1-5-29(6-2)11-12-32-26-19(27)13-17(14-20(26)28)25(31)24-18-9-7-8-10-21(18)34-22(24)15-23(30)33-16(3)4/h7-10,13-14,16H,5-6,11-12,15H2,1-4H3 |
InChI Key |
WDMPHBGQOWLTMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OC(C)C)I |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OC(C)C)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATI 2064 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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